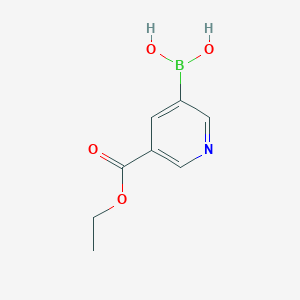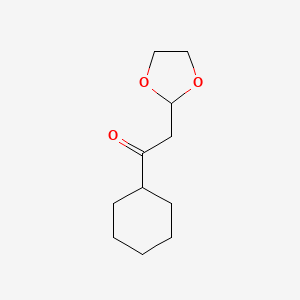![molecular formula C7H7N3O B1396046 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1314920-48-3](/img/structure/B1396046.png)
2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
概要
説明
“2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1314920-48-3 . It has a molecular weight of 149.15 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A study has reported a convenient method for the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and corresponding carboxylic acids . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11) . This code provides a standard way to encode the compound’s molecular structure and formula .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored sealed in a dry environment .
科学的研究の応用
Synthesis of Derivatives
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one is actively utilized in the synthesis of various heterocyclic compounds. For instance, Tsizorik et al. (2020) demonstrated the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates using a palladium-catalyzed carbonylation process. These compounds were further modified to produce new derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020). Similar synthesis approaches were reported by the same group in another study (Tsizorik et al., 2020).
Heterofunctionalization
Another significant application is in heterofunctionalization processes. Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which were further combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions led to the production of 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).
Development of Anticancer Agents
A crucial application in medicinal chemistry involves the synthesis of compounds with potential anticancer activity. Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering that one of these compounds could selectively inhibit the growth of H322 lung cancer cells through apoptosis induction (Lv et al., 2012).
Synthesis of Antimicrobial Compounds
Hrynyshyn et al. (2019) reported the synthesis of 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines. These compounds displayed promising antibacterial activity against specific bacterial cultures and antifungal activity against fungus A. niger (Hrynyshyn et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, gas or vapors, and to avoid contact with skin and eyes .
将来の方向性
Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests potential future directions for the development and application of “2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” and related compounds in the field of optical applications .
作用機序
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
This interaction could potentially alter the normal functioning of these targets, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Given its potential interaction with cdks, it might influence pathways related to cell cycle regulation and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential interaction with cdks, it might influence cell cycle progression and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
生化学分析
Biochemical Properties
2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . This inhibition is achieved through binding interactions with the active site of CDK2, leading to alterations in cell cycle progression and apoptosis induction in cancer cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . It also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its kinase activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression that promote cell death and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In in vitro studies, prolonged exposure to this compound has been shown to enhance its cytotoxic effects, leading to sustained cell cycle arrest and apoptosis . In in vivo studies, the compound’s stability and degradation kinetics play a crucial role in determining its therapeutic efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and cell cycle arrest . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis . Additionally, this compound affects the levels of reactive oxygen species and antioxidant enzymes, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis through the release of cytochrome c and activation of caspases . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKXMKJPCVPIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



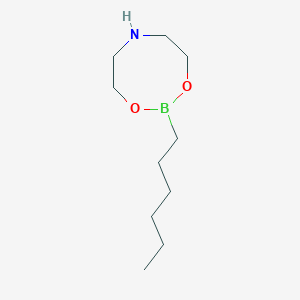
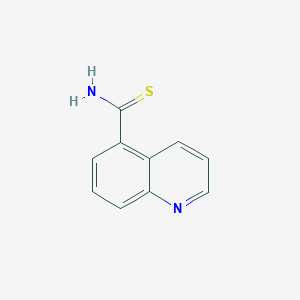
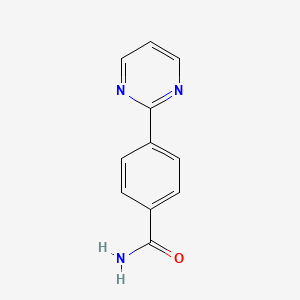
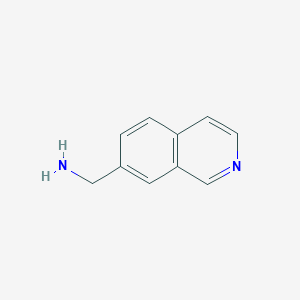
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)
![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)
![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)

![2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1395976.png)
![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)
